(R)-3-Phenylbutyric acid
Overview
Description
®-3-Phenylbutyric acid is an organic compound with the molecular formula C10H12O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-3-Phenylbutyric acid can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with ethyl 2-bromobutyrate, followed by hydrolysis to yield ®-3-Phenylbutyric acid.
Hydrolysis of Nitriles: Another method involves the hydrolysis of 3-phenylbutyronitrile using acidic or basic conditions to produce the corresponding carboxylic acid.
Oxidation of Alcohols: The oxidation of ®-3-phenyl-1-butanol using oxidizing agents such as potassium permanganate or chromium trioxide can also yield ®-3-Phenylbutyric acid.
Industrial Production Methods: In industrial settings, ®-3-Phenylbutyric acid is typically produced through large-scale Grignard reactions or hydrolysis of nitriles, as these methods are cost-effective and scalable.
Types of Reactions:
Oxidation: ®-3-Phenylbutyric acid can undergo oxidation to form various products, depending on the oxidizing agent used.
Reduction: It can be reduced to ®-3-phenylbutanol using reducing agents such as lithium aluminum hydride.
Substitution: The carboxyl group of ®-3-Phenylbutyric acid can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride for conversion to acid chlorides, followed by reactions with amines or alcohols.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ®-3-phenylbutanol.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
®-3-Phenylbutyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential effects on cellular processes and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-Phenylbutyric acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-3-Phenylbutyric Acid: The enantiomer of ®-3-Phenylbutyric acid, with similar chemical properties but different biological activities.
Phenylacetic Acid: A structurally related compound with a phenyl group attached to the alpha carbon of acetic acid.
3-Phenylpropionic Acid: Another related compound with a phenyl group attached to the beta carbon of propionic acid.
Uniqueness: ®-3-Phenylbutyric acid is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it valuable in asymmetric synthesis and as a precursor for chiral drugs and other biologically active compounds.
Properties
IUPAC Name |
(3R)-3-phenylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEWMYILWXCRHZ-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
772-14-5 | |
Record name | (3R)-3-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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